

Application Note: UV Detection of Dicreatine Citrate in Liquid Chromatography

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Compound of Interest

Compound Name: *Dicreatine citrate*

Cat. No.: *B1180860*

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Abstract

This application note details a robust and sensitive method for the quantification of **dicreatine citrate** in various formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. **Dicreatine citrate**, a popular dietary supplement, readily dissociates in aqueous solutions to creatine and citric acid. This method provides a reliable protocol for the determination of the creatine component, which is often the primary analyte of interest for quality control and stability studies. The procedure employs a reversed-phase C18 column with a simple isocratic mobile phase and UV detection at 205 nm. This document provides detailed experimental protocols, system suitability parameters, and method validation data to ensure accurate and reproducible results.

Introduction

Dicreatine citrate is a salt formed from creatine and citric acid, purported to offer enhanced solubility and bioavailability over creatine monohydrate.^{[1][2]} Accurate and precise analytical methods are crucial for the quality control of raw materials and finished products containing **dicreatine citrate**. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of creatine and its related compounds due to its specificity, sensitivity, and reproducibility.^{[1][3]}

In aqueous solutions, **dicreatine citrate** dissociates, and creatine can degrade to creatinine.[\[4\]](#)[\[5\]](#) Therefore, a stability-indicating HPLC method should be able to separate and quantify creatine and its primary degradant, creatinine. The method described herein is simple, rapid, and has been successfully applied to the analysis of various creatine supplements, including those containing **dicreatine citrate**.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following conditions have been shown to be effective for the analysis of creatine (from **dicreatine citrate**) and creatinine.[\[1\]](#)[\[2\]](#)

Table 1: HPLC Instrumentation and Chromatographic Conditions

Parameter	Specification
HPLC System	LC-600 pump, SCL-6B system controller, or equivalent
Detector	SPD-6AV UV-Vis Detector, or equivalent
Column	Betabasic C-18, 250 x 4.6 mm, 5 μ m
Mobile Phase	0.045 M Ammonium Sulfate in Water
Flow Rate	0.75 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient
Detection Wavelength	205 nm
Internal Standard (IS)	4-(2-Aminoethyl)benzene sulfonamide

Preparation of Solutions

a. Mobile Phase Preparation: To prepare 1 L of the mobile phase, dissolve 5.95 g of ammonium sulfate in 1 L of HPLC-grade water. Filter and degas the solution before use.

b. Standard Solution Preparation:

- Creatine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of creatine reference standard and dissolve it in 100 mL of deionized water.
- Creatinine Stock Solution (1000 µg/mL): Accurately weigh 100 mg of creatinine reference standard and dissolve it in 100 mL of deionized water.
- Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-(2-Aminoethyl)benzene sulfonamide and dissolve it in 100 mL of deionized water.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solutions with deionized water to cover the desired concentration range (e.g., 1-100 µg/mL for creatine and 2-100 µg/mL for creatinine).[1][2] Spike each working standard with a fixed concentration of the internal standard.

c. Sample Preparation (for a **Dicreatine Citrate** Product):

- Accurately weigh a portion of the **dicreatine citrate** product powder equivalent to approximately 100 mg of creatine.
- Transfer the powder to a 100 mL volumetric flask and add approximately 80 mL of deionized water.
- Sonicate for 15 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and then dilute to the mark with deionized water.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
- Perform further dilutions with deionized water as necessary to bring the creatine concentration within the linear range of the standard curve.

Method Validation Summary

The following tables summarize the validation parameters for the analytical method as reported in the literature.[1][2]

Table 2: Linearity Data

Analyte	Concentration Range ($\mu\text{g/mL}$)	Correlation Coefficient (r^2)
Creatine	1 - 100	> 0.999
Creatinine	2 - 100	> 0.999

Table 3: Precision and Accuracy Data for Creatine

Parameter	Within-Day RSD (%)	Day-to-Day RSD (%)	Accuracy RSD (%)
Value Range	1.0 - 4.6	2.2 - 4.7	2.4 - 4.7

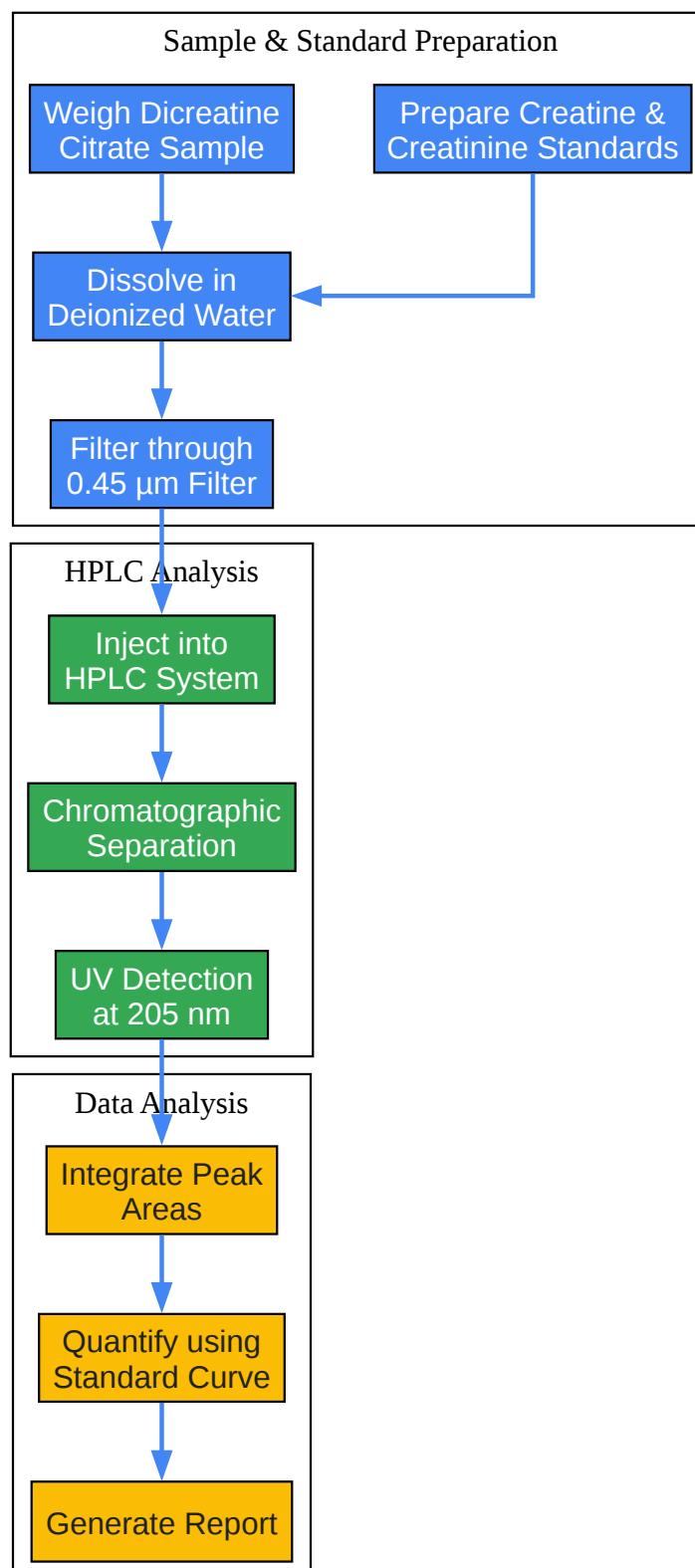
Table 4: Precision and Accuracy Data for Creatinine

Parameter	Within-Day RSD (%)	Day-to-Day RSD (%)	Accuracy RSD (%)
Value Range	1.7 - 4.4	2.3 - 5.4	2.4 - 4.8

Visualizations

Experimental Workflow

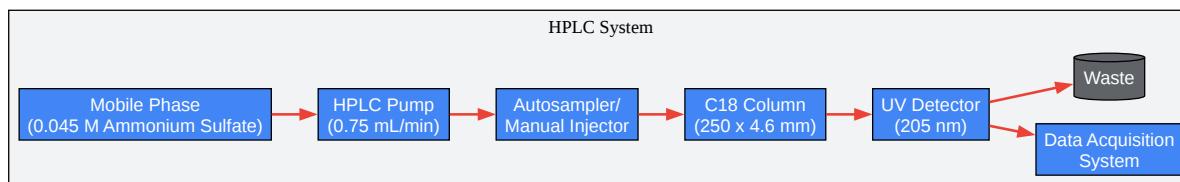
The following diagram illustrates the general workflow for the HPLC analysis of **dicreatine citrate**.

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Caption: HPLC analysis workflow for **dicreatine citrate**.

Chromatographic System Components

This diagram shows the logical relationship between the key components of the liquid chromatography system.



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Caption: Logical components of the HPLC system.

Conclusion

The HPLC-UV method described in this application note is a simple, sensitive, and reliable approach for the quantitative analysis of **dicreatine citrate** in various formulations by measuring its creatine content.^[1] The method is also capable of separating and quantifying the main degradation product, creatinine, making it suitable for stability studies.^{[1][2]} The provided experimental protocols and performance data will enable researchers, scientists, and drug development professionals to implement this method for routine quality control and research applications.

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